Vinyl 6-chlorotoluene-3-sulphonate CAS 84540-41-0 properties
Vinyl 6-chlorotoluene-3-sulphonate CAS 84540-41-0 properties
Comprehensive Technical Guide on Vinyl 6-chlorotoluene-3-sulphonate (CAS 84540-41-0): Reactivity Profiles, Analytical Methodologies, and Synthetic Applications
Executive Summary
In the landscape of modern drug development and bioconjugation, bifunctional synthons are critical for modular synthesis. Vinyl 6-chlorotoluene-3-sulphonate (CAS 84540-41-0) , systematically known as ethenyl 4-chloro-3-methylbenzene-1-sulfonate, is a highly versatile reagent that serves a dual purpose. As an electron-deficient alkene, it acts as a potent Michael acceptor for click chemistry[1]. Conversely, the activated C–O bond of the sulfonate ester allows it to function as a highly efficient, green electrophile in transition-metal-catalyzed cross-coupling reactions[2]. This whitepaper provides a rigorous, causality-driven guide to the physicochemical properties, mechanistic reactivity, and validated analytical protocols for this compound.
Physicochemical Profiling
Understanding the baseline physical properties of CAS 84540-41-0 is essential for predicting its solubility, chromatographic retention, and pharmacokinetic behavior. The lipophilicity (LogP) dictates its strong retention in standard reverse-phase chromatography and its ability to penetrate lipid bilayers in biological assays[3].
| Property | Value / Description |
| IUPAC Name | Ethenyl 4-chloro-3-methylbenzene-1-sulfonate |
| CAS Registry Number | 84540-41-0 |
| Molecular Formula | C₉H₉ClO₃S |
| Molecular Weight | 232.684 g/mol |
| LogP (Partition Coefficient) | 2.64 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Structural Class | Vinyl Sulfonate Ester / Aryl Sulfonate |
Mechanistic Reactivity & Causality
As application scientists, we must look beyond the overall reaction and understand the transition-state dynamics that make CAS 84540-41-0 uniquely reactive.
Pillar 1: Accelerated Thiol-Michael Addition Kinetics
Vinyl sulfonates are exceptional Michael acceptors, frequently utilized in "Coupling-and-Decoupling" (CAD) chemistry[1]. The electron-withdrawing nature of the 4-chloro-3-methylbenzenesulfonate group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl moiety. Kinetic studies demonstrate that vinyl sulfonate esters exhibit pseudo-first-order Michael addition rates up to 3,000-fold higher than their N-benzyl vinyl sulfonamide counterparts[4].
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The Causality: This massive kinetic acceleration is driven by the higher electronegativity of the ester oxygen compared to a sulfonamide nitrogen. Furthermore, sulfonamides possess an acidic N-H proton that can be deprotonated under basic conditions, forming an anionic species that electrostatically repels incoming nucleophiles[4]. CAS 84540-41-0 lacks this acidic proton, ensuring the vinyl group remains highly susceptible to thiolate attack, making it an ideal candidate for irreversible cysteine protease inhibition or bioconjugation.
Pillar 2: Green Alternative for Cross-Coupling
Traditionally, the introduction of a vinyl group into a drug scaffold relied on volatile, toxic, and gaseous vinyl halides (e.g., vinyl bromide). Vinyl sulfonates like CAS 84540-41-0 serve as stable, solid/liquid "green alternatives" for C–C bond formation[2].
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The Causality: The sulfonate group acts as a superior leaving group during the oxidative addition step of the catalytic cycle. When paired with a palladium precatalyst, the activated C–O bond is readily cleaved, allowing for seamless Suzuki-Miyaura or Negishi cross-coupling to yield complex substituted styrenes and alkenes[2][5].
Bifunctional reactivity pathways of CAS 84540-41-0 in organic synthesis.
Analytical Methodology: Self-Validating HPLC System
Accurate quantification and impurity isolation of CAS 84540-41-0 require a robust Reverse Phase (RP) HPLC method. Because the molecule contains both a lipophilic aromatic ring and a polar sulfonate ester core, specialized columns (such as the Newcrom R1 mixed-mode column) provide superior peak symmetry compared to standard C18 stationary phases[3].
Method Causality & MS Compatibility: Standard UV-based methods utilize phosphoric acid (H₃PO₄) to maintain a low pH, suppressing the ionization of residual silanols on the column and sharpening the analyte peak[3]. However, if the workflow transitions to LC-MS for pharmacokinetic tracking, phosphoric acid must be strictly replaced with formic acid (HCOOH) [3].
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Why? Phosphoric acid is non-volatile. In an Electrospray Ionization (ESI) source, it will precipitate, causing severe ion suppression, physical blockage of the MS capillary, and instrument downtime. Formic acid provides the necessary protons for [M+H]⁺ formation while evaporating cleanly.
HPLC method development workflow for UV and MS-compatible analysis.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating in-process monitoring steps.
Protocol A: Base-Catalyzed Thiol-Michael Addition
This protocol leverages the high electrophilicity of the vinyl sulfonate for bioconjugation or CAD chemistry[1][4].
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Preparation: Dissolve CAS 84540-41-0 (1.0 equiv) in anhydrous Dichloromethane (DCM) at a concentration of 0.2 M under an inert nitrogen atmosphere.
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Cooling: Chill the reaction vessel to 0–4 °C using an ice bath to control the exothermic addition.
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Nucleophile Addition: Slowly add the target thiol (e.g., 2'-(phenethyl)thiol, 1.1 equiv)[4].
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Catalysis: Add a mild base, such as Triethylamine (Et₃N, 0.1 equiv), dropwise.
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Self-Validation (Monitoring): Stir for 1 hour. Monitor the consumption of the free thiol using Ellman's reagent (DTNB) spotting on a TLC plate (yellow color indicates unreacted thiol).
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Workup: Quench with 0.1 M HCl, extract with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo.
Protocol B: Suzuki-Miyaura Cross-Coupling
This protocol utilizes the sulfonate ester as a leaving group for C–C bond formation[2][5].
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Preparation: In a microwave-safe vial, combine CAS 84540-41-0 (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
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Catalyst Loading: Add the precatalyst PdCl₂(XPhos)₂ (5 mol%). The XPhos ligand is critical here as it accelerates reductive elimination and prevents catalyst poisoning[5].
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Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M).
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Reaction: Seal the vial and subject it to microwave irradiation at 80 °C for 30 minutes.
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Self-Validation (Monitoring): Analyze an aliquot via LC-MS (using the Formic acid mobile phase method) to confirm the disappearance of the m/z 232 signal and the appearance of the coupled product mass.
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Workup: Filter through a pad of Celite to remove palladium black, partition between Ethyl Acetate and water, and purify via flash chromatography.
References
1.[3] SIELC Technologies. "Separation of Vinyl 6-chlorotoluene-3-sulphonate on Newcrom R1 HPLC column." SIELC Application Notes. URL: [Link] 2.[1] Blanco, V., et al. "Vinyl Sulfonates: A Click Function for Coupling and Decoupling Chemistry and their Applications." Chemistry - A European Journal (via ResearchGate). URL: [Link] 3.[4] American Chemical Society. "Relative Rates of Michael Reactions of 2′-(Phenethyl)thiol with Vinyl Sulfones, Vinyl Sulfonate Esters, and Vinyl Sulfonamides Relevant to Vinyl Sulfonyl Cysteine Protease Inhibitors." Organic Letters. URL: [Link] 4.[2] MDPI. "Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions." Molecules. URL: [Link] 5.[5] American Chemical Society. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications." ACS Omega. URL: [Link]
